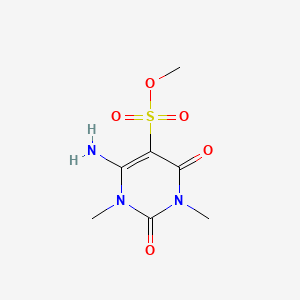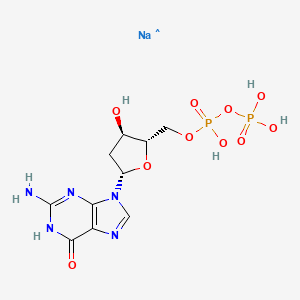![molecular formula C16H22N2O2 B12810757 3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione CAS No. 40430-00-0](/img/structure/B12810757.png)
3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione is a complex organic compound with a unique bicyclic structure.
Métodos De Preparación
The synthesis of 3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione typically involves the use of pyridine-based macrocyclic ligands. One common method includes the preparation of Ni(II) complexes with the macrocyclic ligand, followed by the substitution of axial coligands . The reaction conditions often involve the use of solvents like acetonitrile and reagents such as bromide, iodide, and imidazole .
Análisis De Reacciones Químicas
3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can lead to the formation of halogenated derivatives .
Aplicaciones Científicas De Investigación
3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it acts as an inhibitor by binding to enzyme active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione can be compared with other similar compounds, such as:
6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione: This compound shares a similar bicyclic structure but differs in its oxygen and nitrogen atom arrangement.
2,11-Diaza-5,8-dioxa-<12>metacyclophan: Another related compound with a different arrangement of oxygen and nitrogen atoms.
The uniqueness of this compound lies in its specific arrangement of atoms and its stability, which make it suitable for various applications in research and industry .
Propiedades
Número CAS |
40430-00-0 |
|---|---|
Fórmula molecular |
C16H22N2O2 |
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione |
InChI |
InChI=1S/C16H22N2O2/c19-15-13-8-7-9-14(12-13)16(20)18-11-6-4-2-1-3-5-10-17-15/h7-9,12H,1-6,10-11H2,(H,17,19)(H,18,20) |
Clave InChI |
VTSDMIFKZLXFQW-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCNC(=O)C2=CC=CC(=C2)C(=O)NCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-butyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810674.png)
![2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12810685.png)







![(1E)-4-Methyl-N-{4-methyl-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentyl}-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentan-1-imine](/img/structure/B12810718.png)

![3-Pyridinecarbonitrile, 6-amino-5-[(2-cyano-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12810731.png)
![2-[[6-[Benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12810737.png)

